5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-23(20,21)18-8-2-3-10-4-5-11(9-12(10)18)17-15(19)13-6-7-14(16)22-13/h4-7,9H,2-3,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOCXQZZWDLVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications in various fields, including antimicrobial and anti-inflammatory research.
Molecular Formula: C15H15BrN2O4S
Molecular Weight: 397.26 g/mol
CAS Number: 946291-58-3
The compound contains a bromine atom, a methylsulfonyl group, and a furan-2-carboxamide moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on recent studies:
- Antimicrobial Activity: The compound exhibits significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .
- Anti-inflammatory Properties: In vivo studies indicate that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory mediators and pathways .
- Enzyme Inhibition: Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic potential .
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary table highlighting key findings:
| Biological Activity | Tested Strains/Conditions | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 62.5 | Bactericidal effect observed |
| Escherichia coli | 125 | Moderate activity noted | |
| Pseudomonas aeruginosa | >250 | Limited effectiveness | |
| Antifungal | Candida albicans | 31.2 | Effective against biofilm formation |
| Anti-inflammatory | Mouse model | N/A | Reduced inflammation markers observed |
Case Studies
Several case studies have explored the efficacy of this compound in various settings:
- Study on Antibacterial Efficacy: A recent study demonstrated that this compound significantly inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. The bactericidal action was confirmed through time-kill assays, indicating rapid bacterial cell death .
- Inflammation Model in Mice: In an experimental model of inflammation induced by LPS (lipopolysaccharide), the administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities but exhibit critical variations in substituents, halogens, and heterocyclic frameworks:
Table 1: Structural and Functional Comparison
Functional Implications of Structural Variations
- Halogen Effects: The bromine atom in the target compound (vs. Bromine’s larger atomic radius may also sterically hinder binding compared to chlorine .
- Substituent Groups :
- Heterocyclic Cores: The dihydroquinoline core in the target compound provides partial saturation, balancing rigidity and flexibility. The tetrahydroisoquinoline core in CAS 955724-39-7 may adopt distinct conformations due to nitrogen positioning, affecting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
